molecular formula C19H16N2O4S B2621167 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate CAS No. 877635-32-0

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate

Cat. No.: B2621167
CAS No.: 877635-32-0
M. Wt: 368.41
InChI Key: HUEHDGRMUXYTPD-UHFFFAOYSA-N
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Description

6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a synthetic organic compound featuring a pyranone core substituted with a 4-methylpyrimidinylthio-methyl group and esterified with a 4-methylbenzoate moiety. The pyranone ring contributes to its planar, conjugated structure, while the sulfur-linked pyrimidine and aromatic benzoate groups introduce steric and electronic complexity.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-12-3-5-14(6-4-12)18(23)25-17-10-24-15(9-16(17)22)11-26-19-20-8-7-13(2)21-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEHDGRMUXYTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the 4-methylpyrimidin-2-yl sulfanyl intermediate, which is then reacted with a suitable aldehyde to form the corresponding pyran derivative. The final step involves esterification with 4-methylbenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent on Benzoate/Acetate Molecular Formula Molecular Weight Key Features
Target Compound 4-methylbenzoate Likely C₁₉H₁₆N₂O₄S ~368.4* Balanced lipophilicity; moderate steric bulk at para position
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate 4-methyl-3-nitrobenzoate C₂₀H₁₅N₃O₆S 433.42 Nitro group enhances electron-withdrawing effects; may reduce solubility
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methylbenzoate 2-methylbenzoate C₁₉H₁₆N₂O₄S 368.41 Ortho-methyl increases steric hindrance, potentially affecting binding
Analog with 4-fluorophenylacetate 4-fluorophenylacetate C₁₉H₁₅FN₂O₄S 386.40 Fluorine improves metabolic stability and lipophilicity
Analog with 4-chlorophenylacetate 4-chlorophenylacetate C₁₉H₁₅ClN₂O₄S 402.85 Chlorine enhances electronegativity and halogen bonding potential

*Molecular weight inferred from structurally similar compounds (e.g., ).

Electronic and Steric Modifications

  • Nitro Substitution () : The introduction of a nitro group at the 3-position of the benzoate ring (as in the 3-nitro-4-methyl derivative) introduces strong electron-withdrawing effects. This could enhance reactivity in electrophilic substitution reactions but may reduce bioavailability due to decreased solubility .
  • Halogenated Derivatives () : Fluorine and chlorine substituents (e.g., 4-fluorophenyl or 4-chlorophenylacetate) improve lipophilicity and metabolic stability. Chlorine’s larger atomic radius may facilitate halogen bonding in biological targets .
  • Ortho vs. Para Methyl Substitution () : The 2-methylbenzoate analog exhibits increased steric hindrance compared to the target compound’s 4-methyl group. This could hinder rotational freedom or binding to sterically sensitive targets .

Structural Validation

X-ray crystallography (via SHELX programs, as noted in and ) is critical for confirming the stereochemistry and packing of such derivatives. For example, the nitro group’s orientation in the 3-nitro-4-methyl analog () would require precise validation to assess intramolecular interactions .

Biological Activity

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Characteristics

The molecular formula of this compound is C18H17N3O4SC_{18}H_{17}N_3O_4S, with a molecular weight of approximately 373.4 g/mol. It features a pyran ring, a pyrimidine moiety, and a benzoate functional group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that This compound exhibits antimicrobial properties. Research has shown that compounds with similar structural features can inhibit the growth of various pathogens, suggesting that this compound may interact with microbial targets effectively.

Anticancer Potential

The compound has also been identified as a potential anticancer agent. Its structural components allow for selective interactions with enzymes involved in cancer cell proliferation. For instance, it may inhibit specific kinases associated with malignancies, altering cellular signaling pathways and promoting apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor function. The presence of the sulfanyl group enhances its interaction with biological targets, which may lead to therapeutic effects in various disease models.

Synthesis and Optimization

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyran Ring : Utilizing appropriate reagents to create the core structure.
  • Introduction of the Pyrimidine Moiety : Incorporating the 4-methylpyrimidine derivative through nucleophilic substitution.
  • Attachment of the Benzoate Group : Employing acylation techniques to finalize the compound.

Optimizations in industrial settings focus on maximizing yield through automated processes and high-throughput screening of reaction conditions.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:

Compound NameStructural FeaturesUnique Aspects
4-Oxo-4H-pyran-3-yl naphthalene-2-carboxylatePyran ring with carboxylateNaphthalene substitution may influence solubility and reactivity
6-Methylpyrimidine derivativesPyrimidine coreVariations in substituents lead to diverse biological activities

These comparisons highlight how the sulfanyl group combined with a complex benzoate structure may confer distinct properties not found in other derivatives.

Case Studies

Several case studies have examined the efficacy of similar compounds in clinical settings:

  • In vitro Studies : Compounds similar to This compound have demonstrated significant inhibition of cancer cell lines, indicating potential for further development as therapeutic agents.
  • Animal Models : Research involving animal models has shown promising results in reducing tumor size when treated with structurally related compounds, suggesting that this class of molecules warrants further investigation for anticancer applications .

Q & A

Q. What analytical challenges arise in characterizing degradation products?

  • LC-MS/MS : Identifies sulfone and hydrolyzed pyran derivatives as major degradation products .
  • Chiral HPLC : Resolves enantiomers formed during sulfoxide generation .

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